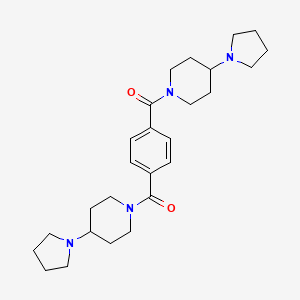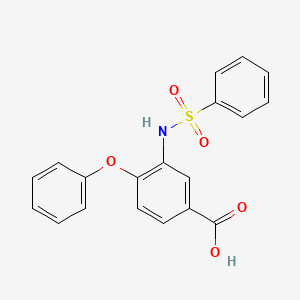
N-isoquinolin-5-ylsulfonyl-2,5-dimethyl-1-phenylpyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isoquinolin-5-ylsulfonyl-2,5-dimethyl-1-phenylpyrrole-3-carboxamide, commonly known as compound 1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing heterocycles and has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, compound 1 has been shown to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
Wirkmechanismus
The mechanism of action of compound 1 is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation and survival. Specifically, compound 1 has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to promote cell survival and proliferation. Additionally, compound 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, compound 1 has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Furthermore, compound 1 has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using compound 1 in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. Additionally, compound 1 has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using compound 1 in lab experiments is its complex synthesis method, which may limit its widespread use.
Zukünftige Richtungen
There are several potential future directions for the research and development of compound 1. One possible direction is to investigate its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of compound 1 and its effects on various signaling pathways. Furthermore, the development of more efficient and cost-effective synthesis methods for compound 1 could facilitate its widespread use in research and clinical applications.
In conclusion, compound 1 is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its potent anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
Compound 1 can be synthesized using a multi-step procedure that involves the reaction of 2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid with isoquinoline-5-sulfonyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including amidation, reduction, and cyclization, to obtain the final product. The synthesis of compound 1 has been optimized to yield high purity and yield.
Eigenschaften
IUPAC Name |
N-isoquinolin-5-ylsulfonyl-2,5-dimethyl-1-phenylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-13-20(16(2)25(15)18-8-4-3-5-9-18)22(26)24-29(27,28)21-10-6-7-17-14-23-12-11-19(17)21/h3-14H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDKURKTJXSXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NS(=O)(=O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7552546.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-pyrrolidin-1-ylacetamide](/img/structure/B7552571.png)

![1-benzyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552594.png)


![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7552602.png)
![(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552611.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7552625.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7552631.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide](/img/structure/B7552636.png)
